molecular formula C25H20FNO5S B492099 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide CAS No. 708222-72-4

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide

Cat. No.: B492099
CAS No.: 708222-72-4
M. Wt: 465.5g/mol
InChI Key: SLHHXTRGVKSYSD-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide is a useful research compound. Its molecular formula is C25H20FNO5S and its molecular weight is 465.5g/mol. The purity is usually 95%.
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Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 708236-51-5
  • Molecular Formula : C24H19FN2O5S
  • Molecular Weight : 466.48 g/mol

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, which can affect physiological processes such as pH regulation and fluid balance.
  • Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects : The benzofuran moiety has been linked to anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound based on various studies:

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialExhibits antibacterial properties
Anti-inflammatoryReduces inflammation markers
Enzyme InhibitionInhibits carbonic anhydrase

Case Studies

  • Anticancer Activity :
    A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis. The mechanism was suggested to involve the activation of caspases and modulation of Bcl-2 family proteins, indicating a mitochondrial pathway of apoptosis .
  • Antimicrobial Properties :
    In vitro assays revealed that the compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics .
  • Anti-inflammatory Effects :
    Research focusing on inflammatory models showed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO5S/c1-15-13-19(26)9-12-23(15)33(30,31)27(25(29)18-7-5-4-6-8-18)20-10-11-22-21(14-20)24(16(2)28)17(3)32-22/h4-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHHXTRGVKSYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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